N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide
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Overview
Description
N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with diisopropyl, methoxy, and dioxaborolan groups.
Preparation Methods
The synthesis of N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Chemical Reactions Analysis
N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide core, converting it to the corresponding amine.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolan group, in particular, allows for efficient cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparison with Similar Compounds
N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other similar compounds, such as:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a dimethylamino group instead of the diisopropylamino group, leading to different reactivity and applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains two dioxaborolan groups, making it useful in different types of coupling reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.
Properties
Molecular Formula |
C20H32BNO4 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C20H32BNO4/c1-13(2)22(14(3)4)18(23)15-10-11-16(17(12-15)24-9)21-25-19(5,6)20(7,8)26-21/h10-14H,1-9H3 |
InChI Key |
AYCIUDWWTUFVJC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C(C)C)C(C)C)OC |
Origin of Product |
United States |
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